molecular formula C20H23F2N3O3 B3268397 Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate CAS No. 479070-20-7

Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate

Cat. No.: B3268397
CAS No.: 479070-20-7
M. Wt: 391.4 g/mol
InChI Key: GYZIKBVCDQFOAS-LLVKDONJSA-N
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Description

Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate is a fluorinated quinolone compound known for its significant antimicrobial activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate generally involves multiple steps:

  • Formation of the Quinolone Core: : The initial step usually involves the formation of the quinolone core through a cyclization reaction.

  • Introduction of Fluorine Atoms: : Fluorine atoms are introduced at the 6th and 8th positions via electrophilic fluorination reactions.

  • Substitution with Cyclopropyl and Piperazinyl Groups: : Substituents, such as the cyclopropyl group at the 1st position and the 3-methylpiperazin-1-yl group at the 7th position, are introduced via nucleophilic substitution or amination reactions.

  • Esterification: : Finally, the esterification process yields the ethyl carboxylate derivative.

Industrial Production Methods: Industrial production often follows optimized routes to maximize yield and purity. This typically involves:

  • Utilizing high-pressure and high-temperature reactors.

  • Employing continuous flow synthesis to improve reaction rates and scalability.

  • Implementing rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate undergoes several key reactions:

  • Oxidation: : It can be oxidized under specific conditions to form various oxidative products.

  • Reduction: : Reduction reactions can modify its functional groups, often facilitated by catalysts like palladium.

  • Substitution: : Electrophilic and nucleophilic substitution reactions allow modification at various positions on the quinolone ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

  • Substitution: : Reagents like halogenating agents and alkylating agents are involved.

Major Products Formed

Major products from these reactions often include different functional derivatives of the original quinolone, which may possess varying biological activities and properties.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as a building block for creating novel quinolone derivatives.

  • Medicinal Chemistry: : Explored for its potential in designing new antimicrobial agents.

Biology

  • Microbiology: : Studied for its efficacy against various bacterial strains.

  • Biochemistry: : Investigated for its interaction with bacterial enzymes and DNA.

Medicine

  • Antibiotics: : Potential candidate for developing new antibiotics targeting resistant bacterial strains.

  • Cancer Research: : Explored for its potential cytotoxic effects on certain cancer cells.

Industry

  • Pharmaceutical Manufacturing: : Used in the synthesis of advanced pharmaceuticals.

  • Biotechnology: : Employed in the development of diagnostic tools and assays.

Mechanism of Action

Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair, and their inhibition results in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • Ciprofloxacin: : Another fluoroquinolone with similar antibacterial activity.

  • Levofloxacin: : A broad-spectrum antibiotic with a similar quinolone core.

  • Moxifloxacin: : Known for its enhanced activity against certain resistant bacterial strains.

Uniqueness

  • Structural Variations: : Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate features unique substitutions that may enhance its activity or specificity.

  • : Its distinct structure may provide advantages in overcoming resistance mechanisms that affect other quinolones.

Conclusion

This compound stands out as a compound of interest due to its robust synthetic routes, versatile reactivity, and significant applications in scientific research and medicine. Its unique structure and mechanism of action contribute to its potential as a valuable tool in various fields.

Properties

IUPAC Name

ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZIKBVCDQFOAS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@@H](C3)C)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 2
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 4
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 5
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate
Reactant of Route 6
Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate

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